Substance P, BPA(8)-
Overview
Description
Substance P, BPA(8)- is a synthetic compound that combines the properties of Substance P, a neuropeptide involved in various physiological processes, and Bisphenol A, a chemical compound used in the production of plastics and resins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Substance P, BPA(8)- involves the condensation reaction of phenol and acetone in the presence of an acid catalyst to produce Bisphenol A. This is followed by the incorporation of Substance P through a series of peptide coupling reactions. The reaction conditions typically involve:
Temperature: 50-70°C
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid
Solvents: Organic solvents like dichloromethane or tetrahydrofuran
Industrial Production Methods
On an industrial scale, the production of Bisphenol A is achieved through the condensation of phenol and acetone. The process is optimized for high yield and purity, involving continuous flow reactors and stringent quality control measures. The incorporation of Substance P is done through automated peptide synthesizers, ensuring precision and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Substance P, BPA(8)- undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, the phenolic groups in Bisphenol A can be oxidized to quinones.
Reduction: Reducing agents such as sodium borohydride can reduce the carbonyl groups in Bisphenol A to alcohols.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, substituting hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Bromine, chlorine
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Substance P, BPA(8)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenolic and peptide groups.
Biology: Investigated for its role in modulating neurotransmission and inflammatory responses.
Medicine: Explored for potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Substance P, BPA(8)- involves its interaction with specific receptors and molecular targets:
Neurokinin Receptors: Substance P binds to neurokinin receptors, modulating pain perception and inflammatory responses.
Estrogen Receptors: Bisphenol A exhibits weak estrogenic activity, binding to estrogen receptors and influencing hormonal pathways.
Signal Transduction Pathways: Activation of various intracellular signaling cascades, including the MAPK and NF-κB pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Bisphenol F: Similar to Bisphenol A but with different substituents on the aromatic rings.
Bisphenol S: Another analog of Bisphenol A, used as a substitute in some applications.
Neurokinin A: A neuropeptide similar to Substance P, involved in similar physiological processes.
Uniqueness
Substance P, BPA(8)- is unique due to its dual functionality, combining the properties of a neuropeptide and a plasticizer. This hybrid nature allows it to be used in diverse applications, from medical research to industrial manufacturing, making it a versatile and valuable compound.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H102N18O14S/c1-41(2)37-51(64(97)81-47(60(75)93)31-36-103-3)80-58(91)40-79-61(94)52(39-43-23-25-45(26-24-43)59(92)44-17-8-5-9-18-44)85-65(98)53(38-42-15-6-4-7-16-42)86-63(96)48(27-29-56(73)89)82-62(95)49(28-30-57(74)90)83-66(99)55-22-14-35-88(55)69(102)50(20-10-11-32-71)84-67(100)54-21-13-34-87(54)68(101)46(72)19-12-33-78-70(76)77/h4-9,15-18,23-26,41,46-55H,10-14,19-22,27-40,71-72H2,1-3H3,(H2,73,89)(H2,74,90)(H2,75,93)(H,79,94)(H,80,91)(H,81,97)(H,82,95)(H,83,99)(H,84,100)(H,85,98)(H,86,96)(H4,76,77,78)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMKXQSZKNGIBC-CXLWOFLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H102N18O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156529 | |
Record name | Substance P, BPA(8)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1451.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130409-05-1 | |
Record name | Substance P, BPA(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130409051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Substance P, BPA(8)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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